molecular formula C22H39N3O2 B14459357 5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione CAS No. 74038-68-9

5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione

Cat. No.: B14459357
CAS No.: 74038-68-9
M. Wt: 377.6 g/mol
InChI Key: UQENXDIIXDBFSO-UHFFFAOYSA-N
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Description

5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione is a chemical compound known for its unique structure and diverse applications This compound belongs to the class of imidazolidine-2,4-diones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione typically involves multi-step reactions. One common method is the reaction of cyclohexylamine with diethyl malonate, followed by cyclization with urea to form the imidazolidine-2,4-dione core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione oxides, while substitution reactions can produce various substituted imidazolidine derivatives.

Scientific Research Applications

5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione: The parent compound with a simpler structure.

    Thiazolidine-2,4-dione: A similar compound with a sulfur atom in the ring.

    Hydantoin: Another related compound with a similar core structure.

Uniqueness

5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione stands out due to its unique combination of cyclohexyl and diethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

74038-68-9

Molecular Formula

C22H39N3O2

Molecular Weight

377.6 g/mol

IUPAC Name

5,5-dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione

InChI

InChI=1S/C22H39N3O2/c1-3-24(4-2)16-11-17-25-20(26)22(23-21(25)27,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h18-19H,3-17H2,1-2H3,(H,23,27)

InChI Key

UQENXDIIXDBFSO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=O)C(NC1=O)(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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